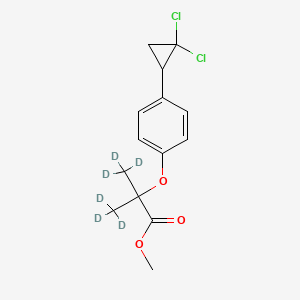

Ciprofibrate methyl ester-d6

Description

Overview of Deuterated Fibrate Derivatives in Advanced Chemical Biology

Fibrates are a class of drugs used to manage high levels of triglycerides and cholesterol in the blood. nih.gov They work by activating peroxisome proliferator-activated receptors (PPARs), which are transcription factors that regulate the expression of genes involved in lipid metabolism. nih.gov The development of deuterated fibrate derivatives represents a strategic approach in chemical biology to enhance the therapeutic properties of these compounds.

By selectively replacing hydrogen atoms with deuterium (B1214612) in the fibrate structure, researchers aim to create analogs with improved metabolic stability. This can lead to more consistent plasma concentrations and potentially a better efficacy and safety profile. Deuterated fibrates, like other deuterated compounds, are also invaluable tools in research. They serve as ideal internal standards for quantitative bioanalysis using mass spectrometry. caymanchem.com Because they behave almost identically to their non-deuterated counterparts during sample extraction and chromatographic separation but are distinguishable by their higher mass, they allow for highly accurate and precise measurements of the parent drug in biological samples like plasma. researchgate.netwuxiapptec.com This is crucial for developing and validating analytical methods for pharmacokinetic and bioequivalence studies. nih.gov

Chemical and Physical Properties of Ciprofibrate (B1669075) Methyl Ester-d6

| Property | Value |

| Chemical Name | 2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoic Acid-d6 |

| Synonyms | (±)-Ciprofibrate-d6, 2-[p-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropionic Acid-d6, Ciprol-d6, Lipanor-d6, Modalim-d6, Win 35833-d6, 2-(4-(2,2-dichlorocyclopropyl)phenoxy)-2-(methyl-d3)propanoic-3,3,3-d3 acid |

| Molecular Formula | C₁₃H₈D₆Cl₂O₃ |

| Molecular Weight | 295.19 g/mol |

| CAS Number | 2070015-05-1 |

| Parent Compound | Ciprofibrate (CAS: 52214-84-3) |

| Appearance | Not specified, but likely a solid |

| Solubility | Practically insoluble in water; freely soluble in anhydrous ethanol; soluble in toluene. |

| Storage | 2-8°C Refrigerator |

This table is based on data from various chemical suppliers and databases. axios-research.compharmaffiliates.comacanthusresearch.comsimsonpharma.com

Synthesis and Manufacturing of Ciprofibrate Methyl Ester-d6

The synthesis of this compound involves a multi-step process that begins with a suitable starting material, such as styrene. google.com A key step is the introduction of the dichlorocyclopropyl group. google.com The synthesis of the parent compound, ciprofibrate, often involves processes like cyclization, acylation, Baeyer-Villiger oxidation, alcoholysis, alkylation, and hydrolysis. google.com

To create the deuterated analog, a deuterium source is introduced at a specific stage of the synthesis. For this compound, the six deuterium atoms are incorporated into the two methyl groups of the 2-methylpropanoic acid moiety. This can be achieved by using a deuterated version of a reagent like alpha-brominated isobutyrate during the alkylation step. google.com

Following the chemical reactions, purification is essential to ensure the final product is of high purity and free from starting materials, byproducts, and non-deuterated or partially deuterated species. Purification is typically achieved through techniques such as crystallization and column chromatography. The final product's identity and purity are confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Applications in Research

The primary application of this compound in research is as an internal standard for the quantification of ciprofibrate in biological samples using mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.com

In quantitative bioanalysis, an internal standard is a compound of a known concentration that is added to all samples, including calibration standards and quality control samples. wuxiapptec.com The ideal internal standard has physicochemical properties very similar to the analyte being measured. researchgate.net A stable isotope-labeled analog like this compound is considered the gold standard for an internal standard because it co-elutes with the non-labeled ciprofibrate during chromatographic separation and experiences similar ionization effects in the mass spectrometer. wuxiapptec.com However, due to its higher mass, it can be distinguished from the analyte.

By comparing the detector response of the analyte to that of the internal standard, researchers can correct for variations that may occur during sample preparation, such as extraction losses, and for fluctuations in the instrument's performance. researchgate.net This ensures high accuracy and precision in the determination of ciprofibrate concentrations in pharmacokinetic studies, which are essential for understanding how the drug is absorbed, distributed, metabolized, and eliminated by the body. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H16Cl2O3 |

|---|---|

Molecular Weight |

309.2 g/mol |

IUPAC Name |

methyl 3,3,3-trideuterio-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-(trideuteriomethyl)propanoate |

InChI |

InChI=1S/C14H16Cl2O3/c1-13(2,12(17)18-3)19-10-6-4-9(5-7-10)11-8-14(11,15)16/h4-7,11H,8H2,1-3H3/i1D3,2D3 |

InChI Key |

QKMIJFOKKANKAZ-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)OC)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C2CC2(Cl)Cl |

Canonical SMILES |

CC(C)(C(=O)OC)OC1=CC=C(C=C1)C2CC2(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Deuterated Ciprofibrate Methyl Ester Analogs

General Principles of Deuterium (B1214612) Incorporation in Organic Synthesis

The introduction of deuterium, a stable isotope of hydrogen, into organic molecules is a fundamental process in the synthesis of labeled compounds. clearsynth.comwikipedia.org This process, known as deuteration or isotopic labeling, can be achieved through several established methods. clearsynth.comwikipedia.org

One of the most common approaches is hydrogen-deuterium exchange (H/D exchange) . wikipedia.org This reaction involves the replacement of a covalently bonded hydrogen atom with a deuterium atom. wikipedia.org The exchange can be facilitated by catalysts such as acids, bases, or metals, and is often carried out using a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂). wikipedia.orgyoutube.com The efficiency of the exchange depends on the acidity or lability of the hydrogen atom being replaced.

Another widely used method is catalytic reduction , where unsaturated bonds like double or triple bonds are reduced using deuterium gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). youtube.commarquette.edu This method allows for the stereospecific introduction of deuterium atoms.

Organometallic reagents also play a significant role in deuterium incorporation. For instance, organolithium or Grignard reagents can be quenched with a deuterated electrophile, such as D₂O, to introduce deuterium at a specific position.

More recent advancements include photochemical methods and biocatalytic approaches . rsc.orgresearchgate.net Photochemical deuteration utilizes light to promote the incorporation of deuterium, often under mild conditions. rsc.orgrsc.org Biocatalytic methods employ enzymes to achieve highly selective and stereospecific deuteration. researchgate.net

The choice of method depends on several factors, including the desired position of the deuterium label, the stability of the starting material, and the required isotopic purity.

Specific Synthetic Pathways for Ciprofibrate (B1669075) Methyl Ester-d6

The synthesis of Ciprofibrate methyl ester-d6 involves the introduction of six deuterium atoms into the Ciprofibrate methyl ester molecule. While specific proprietary synthesis details for this compound are not extensively published, general synthetic strategies for analogous compounds can be inferred from the literature. A plausible pathway could involve the deuteration of key intermediates or the use of deuterated starting materials. biomall.inpharmaffiliates.comsimsonpharma.com

A likely precursor for the synthesis is a deuterated version of a key building block. For instance, the synthesis of Ciprofibrate involves the reaction of p-hydroxystyrene with a 2-halogenated isobutyrate. google.com To produce the d6 variant, a deuterated 2-isobutyrate methyl ester could be utilized.

A general method for preparing fatty acid methyl esters involves acid-catalyzed esterification. nih.gov The synthesis of the deuterated methyl ester could potentially be achieved by employing a deuterated methanol (B129727) (CD₃OD) in the esterification step.

Furthermore, the synthesis of deuterated lipids and surfactants has been achieved through methods like H/D exchange under hydrothermal conditions using D₂O as the deuterium source and a Pt/C catalyst. europa.eu A similar strategy could potentially be applied to intermediates in the Ciprofibrate synthesis.

Another approach could involve the deoxygenative deuteration of a ketone precursor. A ruthenium-catalyzed reaction has been developed for the regiospecific deuteration of methylenes, which could be adapted for this synthesis. rsc.org

Isotopic Purity and Enrichment Assessment in Deuterated Compounds

The determination of isotopic purity and enrichment is a critical step in the characterization of deuterated compounds. rsc.orgnih.gov It ensures that the desired level of deuterium incorporation has been achieved and quantifies the presence of any non-deuterated or partially deuterated species. rsc.orgrsc.org The two primary analytical techniques for this assessment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgrsc.org

Mass Spectrometry (MS) is a powerful tool for determining isotopic purity due to its ability to differentiate molecules based on their mass-to-charge ratio. nih.govalmacgroup.com High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), can accurately measure the relative abundance of different isotopologues (molecules that differ only in their isotopic composition). nih.govrsc.orgalmacgroup.com The isotopic purity is calculated from the integrated peak areas of the deuterated and non-deuterated species in the mass spectrum. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and can be used to confirm the position of the deuterium labels within the molecule. rsc.orgrsc.orgnih.gov While ¹H NMR can be used to determine the degree of deuteration by observing the disappearance of signals corresponding to the replaced protons, ²H (deuterium) NMR directly detects the deuterium nuclei. omicronbio.com Quantitative NMR (qNMR) methods can provide accurate measurements of isotopic enrichment. nih.govomicronbio.comacs.org

Table 1: Analytical Techniques for Isotopic Purity Assessment

| Technique | Principle | Information Provided |

| Mass Spectrometry (MS) | Separation of ions based on mass-to-charge ratio. almacgroup.com | Overall isotopic purity, relative abundance of isotopologues. rsc.orgnih.gov |

| Nuclear Magnetic Resonance (NMR) | Detection of nuclear spin transitions in a magnetic field. acs.org | Position of deuterium labels, degree of deuteration at specific sites. rsc.orgomicronbio.com |

Table 2: Comparison of Isotopic Purity Determination Methods

| Method | Advantages | Limitations |

| High-Resolution Mass Spectrometry (HRMS) | High sensitivity, rapid analysis, low sample consumption. nih.govresearchgate.net | Does not directly provide positional information of the label. rsc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides precise location of deuterium atoms, quantitative. rsc.orgomicronbio.com | Lower sensitivity compared to MS, requires higher sample concentrations. rsc.org |

Advanced Bioanalytical Methodologies for Ciprofibrate Methyl Ester D6

Method Validation for Bioanalytical Assays Utilizing Ciprofibrate (B1669075) Methyl Ester-d6

Assessment of Assay Accuracy and Precision (Intra-day and Inter-day Variability)

The accuracy of a bioanalytical method describes the closeness of the measured value to the nominal or true value, while precision refers to the degree of scatter or agreement between a series of measurements. au.dkgtfch.org Both are critical for demonstrating the reliability of a method. These parameters are evaluated by analyzing quality control (QC) samples at multiple concentration levels—typically low, medium, and high—across the range of the calibration curve.

The evaluation is divided into two components:

Intra-day (within-run) assessment: This measures the precision and accuracy of the assay during a single analytical run. It involves analyzing multiple replicates (typically at least five) of each QC level. au.dk

Inter-day (between-run) assessment: This evaluates the variability of the assay across different days, demonstrating its reproducibility over time. This is assessed by analyzing the QC samples on at least three different days.

According to regulatory guidelines, the acceptance criteria for both intra-day and inter-day assessments are generally that the mean value should be within ±15% of the theoretical concentration, and the precision, expressed as the relative standard deviation (RSD) or coefficient of variation (CV), should not exceed 15%. au.dkgtfch.org For the lower limit of quantitation (LLOQ), the criteria are often relaxed to ±20% for accuracy and ≤20% for precision. au.dkgtfch.org

Table 1: Illustrative Intra-day and Inter-day Accuracy and Precision Data

This table presents representative data for an assay quantifying a target analyte using Ciprofibrate methyl ester-d6 as an internal standard.

| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=5) | Inter-day (n=15) | ||

| Mean Conc. (ng/mL) | Accuracy (%) | Precision (RSD%) | Mean Conc. (ng/mL) | ||

| Low QC | 5.0 | 5.15 | +3.0 | 4.5 | 5.25 |

| Mid QC | 50.0 | 48.9 | -2.2 | 3.1 | 49.5 |

| High QC | 400.0 | 408.0 | +2.0 | 2.5 | 405.0 |

Characterization of Matrix Effects in Quantitative Bioanalysis

Matrix effects are a significant challenge in bioanalysis, especially when using LC-MS/MS. nih.gov They are defined as the suppression or enhancement of analyte ionization by co-eluting endogenous components from the biological matrix (e.g., plasma, urine). This can lead to inaccurate and imprecise results.

The use of a stable isotope-labeled internal standard, such as this compound, is the preferred strategy to mitigate matrix effects. Because the deuterated standard is chemically identical and chromatographically co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement, allowing for reliable correction and accurate quantification.

The assessment of matrix effects involves comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution. nih.gov To account for variability among individuals, this test should be performed using matrix from at least six different sources. europa.eu The matrix factor (MF) is calculated, and the variability of the MF across the different matrix lots is determined. An RSD of ≤15% for the MF is generally considered acceptable.

Table 2: Representative Matrix Effect Assessment Data

This table demonstrates a typical approach to evaluating matrix effects using this compound as the internal standard.

| Matrix Lot | Analyte Peak Area (Post-Spike) | IS Peak Area (Post-Spike) | Analyte/IS Ratio (A) | Analyte/IS Ratio in Neat Solution (B) | Matrix Factor (A/B) |

| 1 | 88,200 | 175,500 | 0.503 | 0.510 | 0.986 |

| 2 | 92,500 | 186,000 | 0.497 | 0.510 | 0.975 |

| 3 | 95,100 | 182,000 | 0.522 | 0.510 | 1.024 |

| 4 | 86,400 | 170,000 | 0.508 | 0.510 | 0.996 |

| 5 | 99,300 | 190,100 | 0.522 | 0.510 | 1.024 |

| 6 | 90,500 | 183,200 | 0.494 | 0.510 | 0.969 |

| Mean | 0.996 | ||||

| RSD (%) | 2.5% |

Stability Profiling of this compound in Analytical and Biological Samples

Establishing the stability of an analyte and its internal standard in biological matrices is crucial to ensure that the measured concentration reflects the true concentration at the time of sample collection. anapharmbioanalytics.com Stability must be evaluated under various conditions that samples may encounter during handling, processing, and storage. For an assay using this compound, the stability of both the target analyte and the internal standard must be confirmed.

Key stability assessments include:

Freeze-Thaw Stability: Evaluates the impact of repeated freezing and thawing cycles (typically three cycles) on sample integrity. nih.gov

Short-Term (Bench-Top) Stability: Assesses stability at room temperature for a period equal to or greater than the expected sample processing time.

Long-Term Stability: Confirms stability at the intended storage temperature (e.g., -70°C to -80°C) for a duration that meets or exceeds the time from sample collection to final analysis. nih.gov

Stock Solution Stability: Verifies the stability of the stock solutions of the analyte and this compound under their storage conditions.

For each stability test, the mean concentrations of the test samples are compared to the nominal concentrations, and the deviation should typically be within ±15%. ajpsonline.com

Table 3: Summary of Typical Stability Evaluation Results

This table provides illustrative results from stability experiments in human plasma.

| Stability Test | Storage Condition | Duration | Mean % Deviation from Nominal | Result |

| Freeze-Thaw | -20°C to Room Temp | 3 Cycles | -2.8% | Stable |

| Short-Term (Bench-Top) | Room Temperature | 8 hours | +1.5% | Stable |

| Long-Term | -80°C | 12 months | -4.1% | Stable |

| Stock Solution (Analyte) | 2-8°C | 30 days | -0.8% | Stable |

| Stock Solution (IS) | 2-8°C | 30 days | -1.1% | Stable |

Considerations for Partial and Cross-Validation in Method Modifications

Bioanalytical methods may undergo modifications during their lifecycle. Depending on the extent of the change, a full re-validation may not be necessary; instead, partial or cross-validation may be sufficient. fda.gov

Partial Validation is performed when minor changes are made to a fully validated method. nih.govpmda.go.jp Such changes can include:

Transfer of the method to another laboratory or analyst. europa.eu

A change in the analytical instrument. europa.eu

Modifications to the sample processing procedure. europa.eu

A change in the calibration curve range. pmda.go.jp

The scope of a partial validation depends on the nature of the modification and can range from a single accuracy and precision run to a more extensive evaluation. europa.eu

Cross-Validation is required when data from two different analytical methods or two different laboratories are to be compared or combined. nih.govnalam.ca This is essential to demonstrate inter-laboratory reliability or to bridge data from an old method to a new one. The process involves analyzing the same set of QC samples or study samples with both methods or at both sites. pmda.go.jp Acceptance criteria typically require that the difference between the two measurements for at least two-thirds of the samples is within ±20% of their mean. europa.eu

Table 4: Representative Cross-Validation Data Between Two Laboratories

This table shows a hypothetical comparison of results for the same samples analyzed at two different sites.

| Sample ID | Lab A Conc. (ng/mL) | Lab B Conc. (ng/mL) | Mean Conc. (ng/mL) | % Difference from Mean | Result |

| QC-L-1 | 5.20 | 5.45 | 5.33 | 4.7% | Pass |

| QC-M-1 | 50.1 | 48.9 | 49.5 | -2.4% | Pass |

| QC-H-1 | 398.0 | 410.0 | 404.0 | 3.0% | Pass |

| Subject-01 | 15.6 | 14.9 | 15.25 | -4.6% | Pass |

| Subject-02 | 88.2 | 93.5 | 90.85 | 5.8% | Pass |

| Subject-03 | 254.1 | 239.8 | 246.95 | -5.8% | Pass |

Investigations into the Metabolic Disposition of Ciprofibrate Methyl Ester Analogs

In Vitro Metabolism Studies Employing Deuterated Ciprofibrate (B1669075) Methyl Ester

The use of deuterated compounds is a standard and powerful technique in metabolism studies. The heavier isotope of hydrogen, deuterium (B1214612) (D), forms a stronger chemical bond with carbon than protium (B1232500) (H). This "kinetic isotope effect" can slow down metabolic reactions that involve the cleavage of a C-H bond, allowing researchers to better identify and quantify metabolic pathways. For a compound like ciprofibrate methyl ester, this would be particularly useful in studying its hydrolysis and other enzymatic modifications.

Enzymatic Hydrolysis Kinetics and Mechanisms in Subcellular Fractions and Cell Cultures

In a research setting, the hydrolysis of ciprofibrate methyl ester to its active form, ciprofibrate, would be investigated using subcellular fractions, such as liver microsomes and cytosol, as well as in cultured cells like hepatocytes. These systems contain the esterase enzymes responsible for this conversion.

While no specific data exists for Ciprofibrate methyl ester-d6, a hypothetical study would involve incubating the compound with these biological preparations and measuring the rate of formation of ciprofibrate-d6. By comparing this rate to that of the non-deuterated analog, researchers could determine the kinetic isotope effect. This would provide insights into the rate-limiting steps of the hydrolysis reaction and the specific enzymes involved.

A potential data table for such a study would look like this:

Table 1: Hypothetical Enzymatic Hydrolysis Kinetics of Ciprofibrate Methyl Ester Analogs

| Compound | Biological Matrix | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) |

|---|---|---|---|---|

| Ciprofibrate Methyl Ester | Human Liver Microsomes | Data Not Available | Data Not Available | Data Not Available |

| This compound | Human Liver Microsomes | Data Not Available | Data Not Available | Data Not Available |

| Ciprofibrate Methyl Ester | Rat Hepatocytes | Data Not Available | Data Not Available | Data Not Available |

| This compound | Rat Hepatocytes | Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only. No public data is available.

Identification of Metabolic Pathways and Metabolite Profiling using Isotopic Tracers

The primary metabolic fate of ciprofibrate in humans is glucuronidation of the carboxylic acid group. It is anticipated that ciprofibrate methyl ester, after hydrolysis to ciprofibrate, would follow the same pathway. The use of a deuterated tracer like this compound would be invaluable in confirming this and identifying any minor or novel metabolites. The distinct mass signature of the d6-labeled compound would allow for easy detection and characterization of its metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS).

In Vivo Pharmacokinetic and Metabolic Tracing Studies in Preclinical Models

In vivo studies in preclinical models, such as rats or mice, are essential to understand how a drug is absorbed, distributed throughout the body, metabolized, and ultimately eliminated (ADME).

Application of Deuterated this compound for Absorption, Distribution, and Elimination Studies

Following administration of this compound to a preclinical model, its absorption from the gastrointestinal tract, distribution into various tissues, and elimination via urine and feces would be monitored. The deuterium label would allow for precise quantification of the compound and its metabolites, distinguishing them from endogenous molecules.

A summary of expected pharmacokinetic parameters would be presented in a table:

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value |

|---|---|

| Peak Plasma Concentration (Cmax) | Data Not Available |

| Time to Peak Plasma Concentration (Tmax) | Data Not Available |

| Area Under the Curve (AUC) | Data Not Available |

| Elimination Half-life (t1/2) | Data Not Available |

| Volume of Distribution (Vd) | Data Not Available |

| Clearance (CL) | Data Not Available |

This table is for illustrative purposes only. No public data is available.

Elucidation of In Vivo Biotransformation Pathways and Tissue Distribution using Stable Isotopes

Stable isotope labeling is a powerful tool to trace the biotransformation and tissue distribution of a drug. By analyzing tissues and excreta at different time points after dosing with this compound, researchers could map out where the drug and its metabolites accumulate. This would reveal the primary sites of metabolism (e.g., the liver) and elimination (e.g., the kidneys). The primary metabolite expected to be found would be the glucuronide conjugate of ciprofibrate-d6.

Mechanistic Studies in Cellular and Molecular Systems

Investigation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Modulation using Deuterated Ligands

Ciprofibrate (B1669075) exerts its therapeutic effects by acting as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is a major regulator of lipid metabolism. youtube.comnih.gov The binding of a ligand, such as the active form of ciprofibrate (ciprofibric acid), to PPARα initiates a cascade of events leading to the transcription of numerous genes involved in fatty acid transport and catabolism. nih.gov

The use of deuterated ligands like Ciprofibrate methyl ester-d6 provides a powerful tool for dissecting these interactions. In research settings, deuterium (B1214612) substitution serves two primary purposes. Firstly, it creates a "heavy" version of the molecule that can be distinguished from its non-deuterated counterpart by mass spectrometry. This allows for precise quantification in competitive binding assays and helps in tracing the ligand's interaction with the receptor complex.

Secondly, deuteration can influence the metabolic rate of the compound without significantly altering its fundamental chemical structure and receptor affinity. nih.gov While Ciprofibrate methyl ester itself is a prodrug that must be hydrolyzed to the active ciprofibric acid, studying the metabolism of the deuterated ester can provide insights into how pharmacokinetics may influence target engagement. For instance, altered metabolic stability could modify the concentration and duration of the active ligand available to bind to PPARα in cellular models. nih.gov Studies using deuterated ligands can thus help elucidate the relationship between metabolic fate and the downstream activation or inhibition of gene expression regulated by PPARα. nih.gov

| Gene Target | Effect of PPARα Activation | Metabolic Consequence |

|---|---|---|

| Lipoprotein Lipase (B570770) (LPL) | Upregulation | Increased clearance of triglyceride-rich lipoproteins |

| Apolipoprotein A-I (ApoA-I) | Upregulation | Increased HDL cholesterol synthesis |

| Apolipoprotein A-II (ApoA-II) | Upregulation | Increased HDL cholesterol synthesis |

| Apolipoprotein C-III (ApoC-III) | Downregulation | Inhibition of an LPL inhibitor, enhancing triglyceride clearance |

| Fatty Acid Transport Proteins | Upregulation | Increased fatty acid uptake by liver cells |

| Acyl-CoA Synthetase | Upregulation | Activation of fatty acids for β-oxidation |

Exploration of Lipid Metabolism Regulation Pathways with Isotopic Tracers

The primary pharmacological effect of ciprofibrate is the significant reduction of plasma triglycerides and, to a lesser extent, cholesterol, coupled with an increase in high-density lipoprotein (HDL) cholesterol. nih.gov These outcomes are the result of PPARα-mediated changes in the expression of multiple genes that govern lipid transport and breakdown. nih.govdrugbank.com

Isotopically labeled compounds such as this compound are invaluable for tracing the metabolic pathways influenced by the drug. isotope.comnih.gov By introducing the deuterated tracer into a biological system, researchers can follow its absorption, distribution, metabolism, and excretion (ADME). This allows for a dynamic view of how the compound and its metabolites interact with and modulate lipid metabolic pathways. nih.gov For example, using mass spectrometry, the flux of the labeled backbone can be tracked as it is incorporated into different lipid species or as it influences the turnover rates of lipoproteins. researchgate.net

The key regulatory actions of ciprofibrate that can be explored with such tracers include:

Enhanced Lipolysis: Increased expression of lipoprotein lipase (LPL) enhances the breakdown of triglycerides from very low-density lipoproteins (VLDL) and chylomicrons. drugbank.com

Reduced VLDL Production: Stimulation of fatty acid oxidation in the liver reduces the availability of fatty acids for triglyceride synthesis, thereby decreasing the production and secretion of VLDL. nih.gov

Increased HDL Levels: Upregulation of the major HDL apolipoproteins, apoA-I and apoA-II, leads to increased production of HDL particles, which are crucial for reverse cholesterol transport. nih.gov

| Lipid Parameter | Typical Change with Ciprofibrate | Underlying PPARα-Mediated Mechanism |

|---|---|---|

| Triglycerides (VLDL) | ▼ Substantial Decrease | Increased LPL activity, decreased ApoC-III, decreased VLDL synthesis |

| HDL Cholesterol | ▲ Moderate Increase | Increased expression of ApoA-I and ApoA-II |

| LDL Cholesterol | ▼ Variable/Moderate Decrease | Increased fatty acid oxidation, changes in VLDL remodeling |

| Free Fatty Acids | ▼ Decrease | Increased hepatic uptake and oxidation |

Impact of Deuteration on Esterase-Mediated Biological Activity and Stability

Ciprofibrate methyl ester is a prodrug, meaning it is biologically inactive until it is metabolized into its active form, ciprofribric acid. This conversion is accomplished through hydrolysis of the ester bond, a reaction catalyzed by esterase enzymes present in plasma and tissues. youtube.com The rate of this hydrolysis is a critical factor in the drug's pharmacokinetic profile, determining the onset and duration of action.

The substitution of hydrogen atoms with deuterium on the methyl group of the ester (a -OCD₃ group instead of -OCH₃) can significantly alter its metabolic stability due to the kinetic isotope effect (KIE). nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of this bond, or that are sensitive to steric and electronic effects at this position, may proceed at a slower rate. nih.gov

In the case of this compound, esterase-mediated hydrolysis could be retarded. nih.govnih.gov This would result in a slower conversion to the active ciprofibric acid, potentially leading to a longer half-life of the prodrug, a delayed onset of action, and a more sustained release of the active metabolite. Investigating these differences is crucial for understanding how subtle molecular modifications can fine-tune a drug's activity and disposition.

| Compound | Chemical Group | Relative Bond Strength | Predicted Rate of Esterase Hydrolysis | Hypothesized Pharmacokinetic Outcome |

|---|---|---|---|---|

| Ciprofibrate methyl ester | -OCH₃ | Standard | Faster | More rapid conversion to active ciprofibric acid |

| This compound | -OCD₃ | Higher | Slower | Slower, more sustained release of active ciprofribric acid |

Role of Ciprofibrate Methyl Ester D6 in Analytical Reference Standards

Certification and Characterization of Deuterated Ciprofibrate (B1669075) Methyl Ester as a Reference Material

The utility of Ciprofibrate methyl ester-d6 as a reference material is contingent upon its rigorous certification and characterization. This process ensures its identity, purity, and stability, thereby guaranteeing the reliability of analytical results. Manufacturers of reference materials adhere to stringent quality management systems, often in compliance with international standards such as ISO 17034, which outlines the general requirements for the competence of reference material producers.

The certification of a batch of this compound involves a comprehensive suite of analytical tests to confirm its chemical structure and assess its purity. While specific batch data is typically provided in a Certificate of Analysis (CoA) upon purchase, the general characterization process involves the following key analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are employed to elucidate the molecular structure of the compound. The resulting spectra are meticulously analyzed to confirm the correct placement of atoms and, crucially for a deuterated standard, to verify the positions and extent of deuterium (B1214612) incorporation.

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the elemental composition and the presence of the deuterium atoms.

Chromatographic Purity Analysis: Techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with appropriate detectors (e.g., UV, MS) are used to determine the purity of the compound. These methods can separate the main compound from any potential impurities, including its non-deuterated counterpart or other related substances. The purity is often reported as a percentage.

Isotopic Purity Assessment: The isotopic purity is a critical parameter for a deuterated standard. It defines the percentage of the compound that is appropriately labeled with deuterium. This is typically determined using mass spectrometry by analyzing the isotopic distribution of the molecular ions.

Residual Solvent Analysis: Gas chromatography is often used to identify and quantify any residual solvents that may be present from the synthesis and purification processes.

The data obtained from these analyses are compiled in the Certificate of Analysis, which serves as a formal document attesting to the quality and suitability of the material as a reference standard.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | 2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-d3-propanoic-3,3,3-d3 acid methyl ester |

| Molecular Formula | C₁₄H₁₀D₆Cl₂O₃ |

| Molecular Weight | 309.22 g/mol |

| CAS Number | Not widely available; often specific to the manufacturer |

| Appearance | Typically a white to off-white solid |

| Storage Conditions | Usually recommended to be stored at 2-8°C, protected from light and moisture |

Note: The specific values and details are typically found on the batch-specific Certificate of Analysis provided by the supplier.

Application in Quality Control and Impurity Analysis of Related Fibrate Compounds

One of the primary applications of this compound is as an internal standard in the quality control and impurity analysis of ciprofibrate and other related fibrate drugs. In pharmaceutical analysis, ensuring the purity of the active pharmaceutical ingredient (API) and the finished drug product is paramount for safety and efficacy.

Stable isotope-labeled internal standards like this compound are considered the gold standard for quantitative analysis using mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govresearchgate.net The rationale for their use lies in their ability to mimic the analyte of interest throughout the analytical process, from sample preparation to detection. chromforum.org Because the deuterated standard has nearly identical physicochemical properties to the non-deuterated analyte, it experiences similar extraction efficiencies, ionization suppression or enhancement in the mass spectrometer source, and chromatographic behavior. the-ltg.org This co-elution and similar behavior allow for accurate correction of any variations that may occur during the analysis, leading to more precise and reliable quantification of the target compound.

In the context of quality control, this compound can be used in the following applications:

Assay of Ciprofibrate: It can be used as an internal standard for the accurate quantification of the ciprofibrate API in bulk drug substance or in formulated products like tablets.

Impurity Profiling: During the synthesis of ciprofibrate, several process-related impurities and degradation products can be formed. Regulatory authorities require that these impurities be identified, quantified, and controlled within strict limits. This compound can be used in validated analytical methods to accurately quantify these impurities. The use of a stable isotope-labeled internal standard is particularly advantageous for the analysis of complex matrices, where matrix effects can significantly impact the accuracy of quantification. cerilliant.com

The development of a robust analytical method for impurity profiling would involve the use of this compound alongside certified reference standards of the known impurities of ciprofibrate.

Q & A

Q. What are the standard analytical methods for quantifying Ciprofibrate methyl ester-d6 in biological matrices?

Researchers typically employ high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) to quantify this compound, leveraging deuterium labeling for enhanced specificity. Method validation should follow FDA/ICH guidelines, including assessments of linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) . For tissue distribution studies, homogenization protocols (e.g., using phosphate-buffered saline) and matrix-matched calibration curves are critical to minimize ion suppression .

Q. What biochemical pathways are primarily affected by this compound?

this compound acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, modulating lipid metabolism by upregulating fatty acid β-oxidation enzymes (e.g., acyl-CoA oxidase) and downregulating apolipoprotein C-III. In vitro assays using hepatocyte cultures (e.g., HepG2 cells) and gene expression profiling (qRT-PCR, RNA-seq) are standard approaches to map these pathways .

Q. How should researchers design dose-response studies for this compound in rodent models?

Use the PICOT framework:

- P opulation: Male Sprague-Dawley rats (n=8–10/group) with diet-induced hyperlipidemia.

- I ntervention: Oral administration of 10–100 mg/kg/day this compound for 4 weeks.

- C omparison: Vehicle control vs. wild-type PPARα agonists (e.g., fenofibrate).

- O utcome: Serum triglycerides, LDL cholesterol, and hepatic peroxisome density (via electron microscopy).

- T ime: Terminal sacrifice at 28 days for histopathology .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s hepatotoxicity versus its therapeutic benefits?

Contradictions arise from species-specific PPARα sensitivity (e.g., rodents > humans) and dosing regimens. A tiered approach is recommended:

- Step 1 : Conduct transcriptomic profiling (single-cell RNA-seq) to identify off-target effects in human hepatocyte spheroids.

- Step 2 : Validate findings in PPARα-humanized mouse models to isolate species-specific toxicity mechanisms.

- Step 3 : Use pharmacodynamic modeling to establish a therapeutic index (e.g., EC50 for lipid-lowering vs. IC50 for ALT elevation) .

Q. What experimental strategies mitigate reproducibility challenges in this compound degradation studies?

Degradation kinetics are highly matrix-dependent. To improve reproducibility:

- Stress Testing : Use forced degradation under controlled conditions (e.g., 40°C/75% RH for hydrolytic stability).

- Analytical Harmonization : Standardize HPLC-MS parameters (e.g., C18 columns, 0.1% formic acid mobile phase).

- Cross-Lab Validation : Share reference samples with interlaboratory studies to calibrate equipment .

Q. How do researchers differentiate PPARα-dependent and -independent effects of this compound in metabolic studies?

A dual-model approach is effective:

- PPARα-Knockout Models : Compare wild-type and PPARα−/− mice treated with this compound (50 mg/kg) for 14 days.

- Pathway Inhibition : Co-administer PPARα antagonists (e.g., GW6471) and assess residual effects on lipid profiles.

- Omics Integration : Proteomic analysis (2D-DIGE) can identify PPARα-independent protein clusters (e.g., cytochrome P450 isoforms) .

Q. What methodological considerations are critical when studying this compound’s inhibition of D-3-hydroxybutyrate dehydrogenase (BDH)?

Key steps include:

- Enzyme Purification : Isolate mitochondrial BDH from liver homogenates via ammonium sulfate precipitation and affinity chromatography.

- Kinetic Assays : Measure IC50 using varying substrate concentrations (NAD+ and D-3-hydroxybutyrate) with/without this compound.

- Inhibition Mode Analysis : Apply Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition (e.g., Ki = 0.128 mM vs. NAD+) .

Data Analysis & Contradiction Resolution

Q. How should researchers address conflicting findings on this compound’s cross-species metabolic sensitivity?

- Principal Component Analysis (PCA) : Use multivariate analysis to cluster species (e.g., mice, jerboas, humans) based on metabolic biomarkers (BDH, catalase, NADPH-cytochrome c reductase).

- In Silico Modeling : Predict PPARα binding affinities across species using molecular docking (AutoDock Vina) and MD simulations (GROMACS) .

Q. What statistical frameworks are optimal for analyzing dose-dependent hepatocarcinogenicity data?

Apply the Hill equation to model tumor incidence vs. dose, incorporating covariates like peroxisome proliferation score and oxidative stress markers (e.g., 8-OHdG). Use Bayesian hierarchical models to account for inter-study variability in historical data .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.